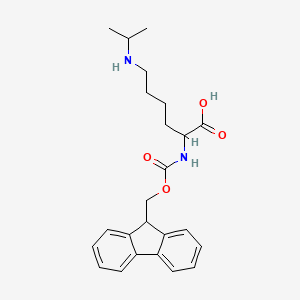

Fmoc-Lys(ipr)-OH

Description

Contextualization within the Landscape of Modified Amino Acid Derivatives for Peptide Synthesis

Standard peptide synthesis relies on amino acid building blocks with temporary protecting groups on their α-amino and side-chain functional groups to prevent unwanted side reactions. For lysine (B10760008), the conventional derivative is Fmoc-Lys(Boc)-OH, where the fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group and the tert-butyloxycarbonyl (Boc) group protects the side-chain ε-amino group. advancedchemtech.compeptide.com This strategy is effective for creating linear, unmodified peptide sequences.

However, the demand for peptides with enhanced therapeutic properties—such as increased stability, receptor affinity, or novel functionalities—has driven the development of a vast array of modified amino acid derivatives. shu.edu These include lysine residues modified with groups that enable specific outcomes, such as forming branched peptides using Fmoc-Lys(ivDde)-OH or attaching fluorescent labels. peptide.commerel.si Fmoc-Lys(Nε-isopropyl)-OH fits within this landscape as a specialized derivative used to introduce a permanent isopropyl group onto the lysine side chain, thereby altering the final peptide's physicochemical properties.

Rationale for Site-Specific Side-Chain Modifications in Peptide Engineering

The ability to selectively modify amino acid side chains at specific positions within a peptide sequence is a powerful tool in peptide engineering. nih.gov Lysine is a frequent target for such modifications due to the high nucleophilicity and surface exposure of its ε-amino group in the final peptide structure. nih.govyoutube.commdpi.com Site-specific modifications are crucial for several reasons:

Improving Pharmacological Properties: Altering a side chain can enhance a peptide's resistance to enzymatic degradation, improve its stability, and modify its conformational structure to increase binding affinity with its biological target. shu.edunih.gov

Enabling Conjugation: The selective deprotection of a modified lysine side chain allows for the attachment of other molecules, such as drugs, imaging agents, or polymers, to create highly functional bioconjugates. nbinno.com

The strategic incorporation of a modified residue like Nε-isopropyl-lysine allows for the fine-tuning of a peptide's properties to achieve a desired therapeutic or research outcome.

Significance of Fmoc-Lys(Nε-isopropyl)-OH in Enabling Complex Peptide Architectures

The primary significance of Fmoc-Lys(Nε-isopropyl)-OH lies in its role as a building block for incorporating Nε-isopropyl-lysine into a peptide chain during Fmoc-based solid-phase peptide synthesis (SPPS). sigmaaldrich.com The isopropyl group is a small, hydrophobic modification that permanently alters the charge and steric profile of the lysine side chain. Unlike a temporary protecting group, this isopropyl moiety remains in the final peptide, influencing its structure and function.

This modification is particularly important in the synthesis of certain peptide-based drugs where the interaction between the peptide and its receptor is highly specific. The presence of the Nε-isopropyl group can contribute to enhanced receptor binding and improved pharmacological profiles. This is exemplified by its use in the synthesis of specific gonadotropin-releasing hormone (GnRH) antagonists, where such modifications are critical for achieving high potency. sigmaaldrich.comresearchgate.net By providing a means to introduce this specific, non-natural modification, the reagent enables the construction of complex and potent therapeutic peptides that would otherwise be inaccessible.

Overview of Research Trajectories and Applications of Fmoc-Lys(Nε-isopropyl)-OH

Research involving Fmoc-Lys(Nε-isopropyl)-OH is predominantly linked to the development of peptide-based pharmaceuticals. Its most notable application is in the synthesis of hormone antagonists, which are used to treat hormone-dependent conditions.

Key applications include:

GnRH/LHRH Antagonists: The building block is used to incorporate Nε-isopropyl-lysine into the structure of potent antagonists of Gonadotropin-Releasing Hormone (GnRH) and Luteinizing Hormone-Releasing Hormone (LHRH). sigmaaldrich.com Specific examples include the drugs Degarelix, used in the treatment of prostate cancer, and Antide. sigmaaldrich.com These antagonists function by blocking the GnRH receptor, thereby suppressing the production of testosterone. The modified lysine residue is a key component of the peptide's structure, contributing to its efficacy. mdpi.com

The trajectory for this compound and similar modified amino acids points towards the continued development of next-generation peptide therapeutics with highly optimized properties for treating a range of diseases, from cancer to metabolic disorders.

Data Tables

Table 1: Chemical Properties of N-α-Fmoc-N-ε-isopropyl-N-ε-Boc-L-lysine

| Property | Value |

|---|---|

| CAS Number | 201003-48-7 |

| Molecular Formula | C₂₉H₃₈N₂O₆ |

| Molecular Weight | 510.62 g/mol |

| Appearance | White to off-white powder |

| Primary Application | Solid-Phase Peptide Synthesis (SPPS) |

| Synonyms | Fmoc-Lys(iPr,Boc)-OH, N-α-Fmoc-N-ε-isopropyl-N-ε-t.-Boc-L-lysine |

Table 2: Compound Names Mentioned in this Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| N-α-(9-Fluorenylmethyloxycarbonyl)-N-ε-(tert-butyloxycarbonyl)-L-lysine | Fmoc-Lys(Boc)-OH |

| N-α-(9-Fluorenylmethyloxycarbonyl)-N-ε-isopropyl-L-lysine | Fmoc-Lys(ipr)-OH |

| N-α-(9-Fluorenylmethyloxycarbonyl)-N-ε-isopropyl-N-ε-(tert-butyloxycarbonyl)-L-lysine | Fmoc-Lys(iPr,Boc)-OH |

| N-α-Fmoc-N-ε-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)-L-lysine | Fmoc-Lys(ivDde)-OH |

| Degarelix | |

| Antide | |

| Gonadotropin-Releasing Hormone | GnRH |

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(propan-2-ylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O4/c1-16(2)25-14-8-7-13-22(23(27)28)26-24(29)30-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,16,21-22,25H,7-8,13-15H2,1-2H3,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKFCDPUJPTFKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc Lys Nε Isopropyl Oh

Established Chemical Synthesis Routes for Nε-Isopropyl Lysine (B10760008) Derivatives

The synthesis of Nε-isopropyl lysine derivatives generally proceeds by modifying the side-chain amino group of lysine.

Multi-Step Pathways from L-Lysine Precursors

Syntheses typically start with L-lysine, leveraging its inherent chirality. The process often involves protecting the α-amino group temporarily or selectively modifying the ε-amino group first, followed by Fmoc protection of the α-amino group. Strategies can involve direct modification of L-lysine or its protected forms. For instance, copper chelation can be employed to selectively protect the α-amino group, allowing for subsequent modification of the ε-amino group. acs.orgresearchgate.net Alternatively, the ε-amino group can be modified first, followed by the introduction of the Fmoc group.

Introduction of the Nε-Isopropyl Moiety

The most common and efficient method for introducing the isopropyl group onto the ε-amino group of lysine is reductive amination . This reaction typically involves the condensation of the primary amine of lysine with acetone (B3395972) to form an imine, which is then reduced in situ to the secondary amine.

Reductive Amination with Acetone: L-lysine is reacted with acetone in the presence of a reducing agent such as sodium cyanoborohydride (NaCNBH₃) or sodium borohydride (B1222165) (NaBH₄). This reaction is often carried out in an aqueous buffer, typically with a pH maintained between 5 and 7, which is optimal for imine formation and reduction. researchgate.netcdnsciencepub.comnih.govresearchgate.netnih.gov

Alternative Alkylation: While less common for isopropyl introduction compared to reductive amination, direct alkylation using isopropyl halides (e.g., isopropyl iodide) in the presence of a base has also been described for other Nε-alkyl lysine derivatives. However, this method can sometimes lead to over-alkylation. researchgate.netcdnsciencepub.com

Stereochemical Control and Chirality Preservation in Synthesis

Maintaining the stereochemical integrity of the starting L-lysine is paramount. The reductive amination reaction, when performed under mild conditions, generally preserves the chirality at the α-carbon. Therefore, starting with commercially available L-lysine ensures that the resulting Fmoc-Lys(ipr)-OH retains its L-configuration, which is essential for its biological activity and proper incorporation into peptides. acs.orgresearchgate.netresearchgate.netcdnsciencepub.comnih.govnih.govpeptide.comopenaccesspub.orgchempep.comiris-biotech.denih.govnih.govsigmaaldrich.combiosynth.comresearchgate.netbeilstein-journals.orgchemicalbook.comunifi.itchempep.comgoogle.comrsc.orgchemimpex.comresearchgate.netd-nb.infogoogle.comrsc.orgnih.govresearchgate.net

Fmoc Protection Strategies for the α-Amino Group

Following the introduction of the isopropyl group onto the ε-amino position, the α-amino group is protected with the 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Standard Fmoc Protection: The most common method involves reacting the Nε-isopropyl-L-lysine intermediate with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu) in the presence of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH). This reaction is typically carried out in a mixture of aqueous and organic solvents. google.com

Selective Fmoc Protection: In some synthetic schemes, particularly when precise control over sequential modifications is required, a temporary protection strategy for the α-amino group might be employed before Nε-isopropylation. Copper(II) chelation is one such method, where a Cu²⁺ salt complexes with the α-amino and carboxyl groups, leaving the ε-amino group available for modification. The Fmoc group is then introduced after the copper complex is decomposed. acs.orgresearchgate.net

Optimization of Reaction Conditions and Reagent Selection

Optimizing reaction conditions is critical for achieving high yields and purity of this compound.

Table 1: Key Synthetic Steps and Reagents for Fmoc-Lys(Nε-isopropyl)-OH

| Step | Transformation | Starting Material | Key Reagents | Conditions | Expected Outcome (Yield/Purity) | Relevant Literature |

| 1 | Nε-Isopropylation | L-Lysine | Acetone, Sodium Cyanoborohydride (NaCNBH₃) | Aqueous buffer (e.g., acetate), pH ~5-7, Room Temperature | Nε-isopropyl-L-lysine (High Yield) | researchgate.netcdnsciencepub.comnih.govresearchgate.netnih.gov |

| 1 | Nε-Isopropylation | L-Lysine | Acetone, Sodium Borohydride (NaBH₄) | Solvent (e.g., methanol/water), controlled pH | Nε-isopropyl-L-lysine (High Yield) | nih.gov |

| 2 | Nα-Fmoc Protection | Nε-isopropyl-L-lysine | Fmoc-Cl (or Fmoc-OSu), Base (e.g., NaHCO₃) | Aqueous/organic solvent mixture, Room Temperature | This compound (High Yield, ≥95% Purity) | google.com |

| 2 | Selective Nα-Fmoc Protection | L-Lysine | Cu²⁺ salt, Fmoc-Cl (or Fmoc-OSu), Base | Controlled pH, solvent (e.g., water/DMSO), followed by copper removal | This compound (High Yield) | acs.orgresearchgate.net |

Note: Specific yields and purity percentages for this compound are often proprietary or reported as part of larger synthetic schemes. However, high yields (>80%) and purities (>95%) are generally targeted and achievable with optimized protocols.

Scalable Production Methodologies for Research Applications

The synthesis of this compound is amenable to scale-up for research and industrial applications.

Automated Peptide Synthesis: The resulting this compound is a standard building block for automated solid-phase peptide synthesizers, facilitating its use in large-scale peptide production. acs.orgunifi.itrsc.org

Process Optimization: Industrial production focuses on optimizing reagent stoichiometry, reaction times, solvent selection, and purification methods to maximize throughput, yield, and purity while minimizing costs and environmental impact. google.comrsc.org

Green Chemistry Initiatives: Efforts are underway to develop more sustainable synthesis routes, including the exploration of DMF-free solvents for peptide synthesis, which could also impact the production of protected amino acids. unifi.itrsc.org

The synthesis of this compound relies on well-established chemical transformations, primarily reductive amination for side-chain modification and standard Fmoc protection chemistry, ensuring its availability as a reliable building block for peptide research and development.

Integration of Fmoc Lys Nε Isopropyl Oh in Solid Phase Peptide Synthesis Spps

Principles of Fmoc-Based SPPS for Incorporating Nε-Modified Lysine (B10760008) Residues

Fmoc-based SPPS is a robust and widely adopted methodology for peptide synthesis. It relies on the temporary protection of the α-amino group of incoming amino acids with the base-labile Fmoc group. The peptide chain is anchored to an insoluble solid support, typically a resin. Each coupling cycle involves the deprotection of the Nα-Fmoc group from the N-terminus of the growing peptide chain, followed by the activation and coupling of the next Fmoc-protected amino acid. The Nα-Fmoc group is typically removed using a solution of piperidine (B6355638) in an organic solvent, such as N,N-dimethylformamide (DMF).

Side-chain functionalities of amino acids are protected with groups that are stable under the basic conditions of Fmoc deprotection but are labile to acidic cleavage conditions used for the final release of the peptide from the resin. In the case of Fmoc-Lys(Nε-isopropyl)-OH, the isopropyl group is a permanent modification at the Nε position and does not function as a labile protecting group that needs to be removed during the synthesis cycle. The primary concern during SPPS is the efficient coupling of this Nε-modified lysine residue to the peptide chain and the subsequent removal of the Nα-Fmoc group. The presence of the Nε-isopropyl substituent can introduce steric bulk, potentially influencing coupling kinetics and efficiency compared to unmodified lysine.

Optimized Coupling Procedures for Fmoc-Lys(Nε-isopropyl)-OH Incorporation

The successful incorporation of Fmoc-Lys(Nε-isopropyl)-OH requires careful selection of coupling reagents and optimization of reaction conditions to ensure high yields and minimize side reactions.

Selection of Peptide Coupling Reagents and Additives

The activation of the carboxyl group of Fmoc-Lys(Nε-isopropyl)-OH is crucial for its efficient coupling to the free amine terminus of the peptide resin. A variety of coupling reagents and additives are available, each with distinct advantages.

Uronium and Phosphonium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU (1-[(1-(Cyano-2-ethoxycarbonyl)vinylamino)-dimethylamino-morpholino]uronium hexafluorophosphate) are highly effective. These reagents, often used in conjunction with a tertiary amine base like DIPEA (N,N-Diisopropylethylamine), facilitate rapid activation of the carboxylic acid, typically forming highly reactive active esters.

Carbodiimides: Carbodiimides like DIC (N,N'-Diisopropylcarbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide) are commonly used with additives such as HOBt (1-Hydroxybenzotriazole), HOAt (1-Hydroxy-7-azabenzotriazole), or Oxyma Pure (Ethyl cyanohydroxyiminoacetate). These additives suppress racemization and improve coupling efficiency by forming active esters.

For sterically hindered amino acids or those with modified side chains, such as Fmoc-Lys(Nε-isopropyl)-OH, coupling reagents that promote rapid and efficient activation are preferred. HATU and COMU, particularly when paired with HOAt or Oxyma Pure, are often recommended due to their high reactivity and ability to overcome steric challenges, leading to superior coupling yields and reduced reaction times.

Kinetic and Mechanistic Considerations of Peptide Bond Formation

Peptide bond formation proceeds via the activation of the carboxylic acid of the incoming amino acid, followed by a nucleophilic attack by the free α-amino group of the peptide chain attached to the resin. The mechanism typically involves the formation of an activated intermediate. For instance, uronium salt reagents react with the carboxyl group to form an O-acylisourea intermediate, which then rapidly reacts with an additive (like HOAt) to generate a highly reactive active ester. This active ester then undergoes nucleophilic attack by the peptide's N-terminus, forming the peptide bond and releasing the activating species.

The presence of the Nε-isopropyl group on lysine can introduce steric hindrance around the α-carbon and the Nε position. This steric bulk may slightly reduce the reaction rate of the activated amino acid with the peptide's N-terminus compared to less hindered residues. However, the use of potent coupling reagents like HATU or COMU, combined with appropriate additives and optimized reaction times (typically 30-120 minutes), generally ensures complete coupling and high yields even for challenging sequences.

Strategies for Minimizing Epimerization during Coupling

Epimerization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a critical concern in peptide synthesis. It can occur during the activation and coupling steps, primarily through the formation of a transient oxazolone (B7731731) intermediate, which can undergo enolization and re-protonation in either stereochemical configuration.

Several strategies are employed to minimize epimerization, particularly when incorporating modified or sterically demanding amino acids:

Selection of Coupling Reagents and Additives: Using additives like HOAt or Oxyma Pure is highly beneficial. These additives form active esters that are less prone to racemization compared to those formed with HOBt. Reagents like HATU and COMU are known for their ability to promote rapid coupling with minimal epimerization.

Base Selection: The choice and amount of base are important. Non-nucleophilic bases such as DIPEA or DIEA are preferred to activate the amino acid without promoting side reactions.

Reaction Conditions: Performing coupling reactions at controlled temperatures (typically room temperature) and ensuring that the reaction time is optimized for complete coupling without prolonged exposure to activating conditions can reduce the risk of epimerization.

Double Coupling: For sequences known to be problematic or for residues prone to epimerization, a second coupling step (double coupling) can be performed to ensure complete incorporation of the amino acid and minimize the presence of incompletely coupled or epimerized peptide sequences.

The Nε-isopropyl modification itself does not directly increase the risk of epimerization at the α-carbon; rather, the efficiency and careful control of the coupling process are paramount for maintaining stereochemical purity.

Deprotection Strategies for Fmoc-Lys(Nε-isopropyl)-OH within Peptidic Contexts

The successful synthesis of peptides incorporating Fmoc-Lys(Nε-isopropyl)-OH relies on the selective removal of the Nα-Fmoc group at each coupling step, while the Nε-isopropyl modification remains intact.

Cleavage of the Nα-Fmoc Protecting Group

The Nα-Fmoc protecting group is removed using a secondary amine, most commonly piperidine. A typical deprotection cocktail consists of 20-50% piperidine in DMF. The mechanism involves the base-catalyzed elimination of dibenzofulvene from the Fmoc group, which is then scavenged by piperidine to form a stable adduct. This process regenerates the free α-amino group of the peptide chain, rendering it available for the next coupling step.

The reaction is rapid, typically complete within 5-20 minutes at room temperature. The Nε-isopropyl group is a stable alkyl substituent and is unaffected by these mild basic conditions. It remains on the lysine side chain throughout the entire Fmoc-SPPS cycle. Any other side-chain protecting groups, if present and necessary for other functionalities, would also need to be stable under these deprotection conditions. The Nε-isopropyl group itself does not require a specific deprotection step during the synthesis as it is a permanent modification.

Compound List:

Fmoc-Lys(ipr)-OH

Fmoc-Lys(Nε-isopropyl)-OH

Fmoc (9-fluorenylmethyloxycarbonyl)

Lysine

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

COMU (1-[(1-(Cyano-2-ethoxycarbonyl)vinylamino)-dimethylamino-morpholino]uronium hexafluorophosphate)

DIC (N,N'-Diisopropylcarbodiimide)

DCC (N,N'-Dicyclohexylcarbodiimide)

HOBt (1-Hydroxybenzotriazole)

HOAt (1-Hydroxy-7-azabenzotriazole)

Oxyma Pure (Ethyl cyanohydroxyiminoacetate)

DIPEA (N,N-Diisopropylethylamine)

DIEA (N,N-Diisopropylethylamine)

DMF (N,N-Dimethylformamide)

Piperidine

Compatibility with Automated Peptide Synthesis Platforms

This compound is compatible with automated peptide synthesis platforms, a key requirement for efficient and high-throughput peptide production. Automated synthesizers are designed to precisely deliver reagents and solvents, execute washing steps, and control reaction times, thereby streamlining the SPPS process chempep.comchempep.comrsc.orgiris-biotech.deresearchgate.net.

The compatibility of this compound with these platforms stems from several factors:

Solubility: Like many Fmoc-amino acid derivatives, this compound exhibits good solubility in common SPPS solvents such as DMF rsc.org. This ensures that it can be effectively dissolved and delivered by automated systems for coupling reactions.

Standard Protocols: The compound integrates seamlessly into established Fmoc-SPPS protocols that are programmed into automated synthesizers chempep.comchempep.com. The deprotection of the Nα-Fmoc group with piperidine and subsequent coupling steps are standard procedures that automated platforms are optimized to perform.

Reproducibility: The stability of the Nε-isopropyl moiety (as discussed in section 3.3.2) contributes to the reproducibility of automated synthesis. Consistent coupling efficiencies and minimal side reactions are expected when using this derivative on automated platforms, provided that standard protocols are followed.

Specific Applications: While not directly detailing compatibility, the use of related Nε-isopropyl lysine derivatives, such as Fmoc-Lys(iPr,Boc)-OH, in the synthesis of complex peptides like GnRH antagonists (e.g., Degarelix) and LHRH antagonists (e.g., Antide) highlights the feasibility of incorporating such modified lysines using automated methods sigmaaldrich-jp.comalfa-chemistry.com. These applications imply that the Nε-isopropyl protection strategy is amenable to the demands of automated synthesis.

Automated peptide synthesizers are capable of handling the precise reagent delivery and reaction timing required for efficient coupling of this compound, ensuring that the desired peptide sequence is constructed with high fidelity researchgate.net. The ability to automate these processes significantly increases the speed and scale of peptide production, making this compound a valuable building block for researchers and manufacturers utilizing automated synthesis technologies.

Advanced Applications of Fmoc Lys Nε Isopropyl Oh in Peptide and Bioconjugate Research

Engineering of Complex Peptide Architectures

The ability to synthesize peptides with complex, non-linear structures is paramount in creating novel biomaterials, therapeutics, and research tools. Fmoc-Lys(Nε-isopropyl)-OH is instrumental in achieving these complex architectures.

Lysine's inherent structure, featuring both an alpha-amino group for peptide backbone formation and an epsilon-amino group on its side chain, makes it an ideal residue for building branched peptide structures. Protected lysine (B10760008) derivatives are essential for controlling the direction and extent of branching during solid-phase peptide synthesis (SPPS). While Fmoc-Lys(Boc)-OH is a well-established building block for branched peptide synthesis, utilizing the epsilon-amino group as a branching point chempep.com, Fmoc-Lys(ipr)-OH, often employed in conjunction with other protecting groups such as Boc (e.g., Fmoc-Lys(iPr,Boc)-OH), offers enhanced capabilities. The isopropyl modification on the epsilon-amino group can facilitate site-specific post-synthesis modifications, such as PEGylation or biotinylation, which are critical for constructing highly branched or dendritic peptide structures. The strategic use of orthogonal protecting groups on the lysine side chain allows for selective deprotection and subsequent functionalization, enabling the precise assembly of complex, multi-chain peptides.

Lysine residues are frequently incorporated into cyclic peptides to introduce specific structural constraints, enhance stability, or provide functional handles for further modification. While direct research findings specifically detailing the use of this compound in cyclic peptide synthesis are not extensively detailed in the provided literature, the properties conferred by the isopropyl group are highly relevant to cyclization strategies. The hydrophobic nature of the isopropyl group can influence the solubility and aggregation behavior of peptides, critical factors that impact the efficiency of both on-resin and solution-phase cyclization reactions. The controlled incorporation of such modified amino acids via Fmoc-SPPS is essential for achieving the precise peptide sequences required for successful and efficient cyclization.

Functional Peptide Development for Biochemical and Biophysical Studies

Beyond structural engineering, this compound is pivotal in creating functional peptides used as tools in biochemical and biophysical research, particularly in studying enzymatic activity and molecular interactions.

This compound serves as a valuable building block for the synthesis of custom peptide substrates. These synthesized peptides are instrumental in biochemical and biophysical studies, especially for investigating enzyme activity and kinetics. By incorporating this compound, researchers can create peptide sequences with specific modifications that allow for detailed study of enzyme-substrate interactions, reaction mechanisms, and kinetic parameters. The precise placement of modified residues ensures the development of substrates with tailored properties, essential for accurate assay development and mechanistic investigations.

The development of peptide-based probes is essential for elucidating complex biological interactions, such as protein-protein and peptide-receptor binding. chemimpex.com The epsilon-amino group of lysine, when appropriately protected and modified, offers a versatile handle for site-specific conjugation. chemimpex.com The isopropyl group in this compound can be leveraged to attach various labels, including fluorescent probes, affinity tags (such as biotin), or imaging agents, thereby enabling the visualization and study of molecular interactions. While other modified lysines, such as Fmoc-Lys(N3)-OH, are directly cited for protein-protein interaction studies chempep.com and Fmoc-Lys(Mtt)-OH for targeting PPIs nih.gov, the principle of site-specific modification via the lysine side chain, facilitated by derivatives like this compound, is broadly applicable to the design and synthesis of effective peptide probes. chemimpex.com

Data Tables

Table 1: Physicochemical Properties of this compound and Related Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature/Application Context |

| Fmoc-Lys(iPr,Boc)-OH | 201003-48-7 | C29H38N2O6 | 510.62 | Isopropyl and Boc protection on ε-amino group; peptide synthesis |

| Fmoc-Lys(Boc)-OH | 71989-26-9 | C26H32N2O6 | 470.53 | Boc protection on ε-amino group; branched peptide synthesis |

| Fmoc-Lys(N3)-OH | 159610-89-6 | C21H22N4O4 | 394.42 | Azide (B81097) modification on ε-amino group; bioconjugation, click chemistry |

| Fmoc-Lys(Mtt)-OH | Not specified | N/A | N/A | Mtt protection on ε-amino group; used in stapled peptides |

| Fmoc-Lys(Fmoc)-OH | 78081-87-5 | C41H36N2O6 | 656.7 | Dual Fmoc protection; used for MAPs |

Note: this compound is often used in conjunction with other protecting groups, with Fmoc-Lys(iPr,Boc)-OH being a common representative in research.

Table 2: Key Applications of this compound in Peptide and Bioconjugate Research

| Application Area | Specific Use Case | Relevant Properties of Isopropyl Modification | Supporting Evidence (Citations) |

| Complex Peptide Architectures | Synthesis of Branched Peptides | ε-amino group as branching point; enables site-specific post-synthesis modifications (e.g., PEGylation) | chempep.com |

| Design and Construction of Cyclic Peptides | Influences solubility and aggregation behavior, critical for cyclization efficiency | ||

| Incorporation into Peptidomimetics for Conformational Control | Modulates local peptide conformation; steric and hydrophobic effects; used in stapled peptides | chemimpex.comnih.gov | |

| Functional Peptide Development | Creation of Peptide Substrates for Enzyme Activity and Kinetics Research | Allows synthesis of tailored substrates for studying enzyme-substrate interactions and reaction mechanisms | |

| Probes for Protein-Protein and Peptide-Receptor Interactions | Facilitates site-specific conjugation for attaching labels (e.g., fluorescent probes, affinity tags); bioconjugation | chemimpex.comnih.govchempep.com |

Compound List

this compound

Fmoc-Lys(Nε-isopropyl)-OH

Fmoc-Lys(iPr,Boc)-OH

Fmoc-Lys(Boc)-OH

Fmoc-Lys(N3)-OH

Fmoc-Lys(Mtt)-OH

Fmoc-Lys(Fmoc)-OH

Fmoc-Lys(Alloc)-OH

Fmoc-Lys(ivDde)-OH

Fmoc-Lys(Tfa)-OH

Fmoc-Lys(Palm)-OH

Fmoc-Lys(Me,Boc)-OH

Fmoc-Lys(carbamoyl-OtBu)-OH

Fmoc-Lys-OH

Fmoc-Glu(2-OiPrPh)-OH

Analytical Characterization Methodologies for Fmoc Lys Nε Isopropyl Oh and Its Oligomeric Products in Research

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are fundamental tools in peptide chemistry, used for both the analysis of starting materials and the purification and characterization of synthesized peptides.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of both the Fmoc-amino acid derivative and the resulting peptides. researchgate.net This technique separates molecules based on their hydrophobicity. A nonpolar stationary phase, typically a C18 silica (B1680970) gel, is used with a polar mobile phase, commonly a gradient of water and an organic solvent like acetonitrile, with an acidic modifier such as trifluoroacetic acid (TFA). researchgate.netwm.edu The Fmoc group itself is a strong chromophore, facilitating sensitive detection by UV absorbance, typically at wavelengths of 210–220 nm, which detects the peptide bond, or around 265 nm for the Fmoc group itself. wm.edu

During SPPS, small aliquots of the resin can be cleaved and analyzed by HPLC to monitor the efficiency of coupling and deprotection steps. After synthesis is complete, RP-HPLC is used to analyze the crude peptide product, providing a profile of the target peptide alongside any impurities. researchgate.net The purity is determined by integrating the peak area of the desired peptide relative to the total area of all peaks in the chromatogram.

Furthermore, chiral HPLC methods, which employ chiral stationary phases, are necessary to determine the enantiomeric purity of Fmoc-Lys(ipr)-OH. wm.edu Standard HPLC columns cannot distinguish between L- and D-enantiomers, yet even small amounts of the incorrect enantiomer in the starting material can lead to significant diastereomeric impurities in the final peptide. nih.govwm.edu Ensuring high enantiomeric excess (>99.8%) is crucial for producing peptides with well-defined stereochemistry and biological activity. wm.edu

| Parameter | Typical Condition for Fmoc-Amino Acid/Peptide Analysis | Purpose |

|---|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC) | Separates based on hydrophobicity. |

| Stationary Phase | C18-silica | Provides a nonpolar surface for hydrophobic interactions. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifier to improve peak shape and provide counter-ions. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) | Organic solvent to elute analytes from the column. |

| Elution Mode | Gradient | Gradually increases the percentage of Mobile Phase B to elute compounds of varying hydrophobicity. |

| Detection | UV Absorbance at 210-220 nm | Detects the peptide backbone amide bonds. |

| Flow Rate | ~1.0 mL/min for analytical columns | Standard flow rate for 4.6 mm internal diameter columns. |

Mass Spectrometric Approaches for Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of the starting material and the final peptide product, as well as to elucidate the primary structure of the peptide.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar molecules like amino acid derivatives and peptides. libretexts.orgamericanpeptidesociety.org The technique transfers ions from solution into the gas phase, typically generating a series of multiply charged ions (e.g., [M+nH]n+) for a single analyte. uab.edueuropeanpharmaceuticalreview.com By analyzing the distribution of these ions, the molecular weight (M) of the compound can be determined with high accuracy. uab.edu

For this compound, ESI-MS is used to confirm its molecular weight, verifying the identity and integrity of the starting material before its use in peptide synthesis. Following synthesis, ESI-MS is essential to confirm that the final oligomeric product has the correct molecular weight. This confirms the successful incorporation of all amino acid residues, including the Nε-isopropyl lysine (B10760008), and the removal of all protecting groups. The observed mass should match the calculated theoretical mass for the target peptide sequence. Any deviation could indicate incomplete synthesis, failed removal of protecting groups, or unintended side reactions.

| Compound | Chemical Formula | Theoretical Monoisotopic Mass (Da) | Purpose of Analysis |

|---|---|---|---|

| This compound | C24H30N2O4 | 410.2199 | Confirm identity and purity of the starting building block. |

| Hypothetical Peptide (e.g., Gly-Ala-Val) | C10H19N3O4 | 245.1370 | Reference mass before incorporation of modified lysine. |

| Hypothetical Peptide with Nε-isopropyl Lysine (e.g., Gly-Lys(ipr)-Ala-Val) | C19H37N5O5 | 415.2795 | Confirm successful incorporation of the modified residue by observing the expected mass increase. |

While ESI-MS confirms the total mass of a peptide, it does not provide direct information about the amino acid sequence or the specific location of any modifications. Tandem Mass Spectrometry (MS/MS) is employed for this purpose. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., one of the multiply charged ions of the peptide) is selected, isolated, and then fragmented, typically through collision-induced dissociation (CID). portlandpress.comnih.gov

The fragmentation process preferentially breaks the amide bonds of the peptide backbone, generating a series of characteristic product ions known as b-ions (containing the N-terminus) and y-ions (containing the C-terminus). researchgate.net The mass difference between consecutive ions in a b- or y-ion series corresponds to the mass of a specific amino acid residue, allowing the peptide sequence to be read directly from the spectrum. nih.gov

When analyzing a peptide containing Nε-isopropyl lysine, the MS/MS spectrum will confirm its presence and exact location. The mass of the b- or y-ions that contain the modified lysine will be shifted by the mass of the isopropylated lysine residue compared to an unmodified lysine. The fragmentation pattern itself can also be influenced by the presence and position of the modified residue, as the basicity of the side chain can affect charge localization and subsequent fragmentation pathways. wm.edu This detailed structural confirmation is crucial for ensuring that the synthesized peptide has the correct primary structure and that the modification is at the intended position.

| Fragment Ion Type | Description | Information Gained for Nε-isopropyl Lysine Peptides |

|---|---|---|

| b-ions | Fragments containing the N-terminus of the peptide. | A mass shift in the b-ion series indicates the position of the Nε-isopropyl lysine residue relative to the N-terminus. |

| y-ions | Fragments containing the C-terminus of the peptide. | A mass shift in the y-ion series indicates the position of the Nε-isopropyl lysine residue relative to the C-terminus. |

| Immonium Ions | Small, low-mass ions characteristic of a specific amino acid residue. | A specific immonium-related ion could potentially serve as a diagnostic marker for the Nε-isopropyl lysine modification. nih.gov |

| Neutral Losses | Loss of small molecules (e.g., H2O, NH3) from fragment ions. | Specific neutral loss patterns can sometimes provide additional evidence for the presence of certain modifications. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies of Peptides Containing Nε-Isopropyl Lysine

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution. nmims.edu While HPLC and MS confirm purity and primary structure, NMR provides insight into the higher-order conformation that dictates a peptide's biological function.

The incorporation of Nε-isopropyl lysine can significantly influence a peptide's conformational preferences. The bulky, hydrophobic isopropyl group can engage in specific intramolecular or intermolecular interactions, stabilizing certain folds or influencing how the peptide binds to its target. 2D NMR experiments are particularly informative. For instance, Total Correlation Spectroscopy (TOCSY) is used to identify the spin systems of individual amino acid residues, while Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) detect through-space interactions between protons that are close to each other (< 5 Å). nmims.educolumbia.edu

The signals from the isopropyl group's protons on the lysine side chain can be identified in the NMR spectrum. NOE cross-peaks between these protons and other protons in the peptide provide crucial distance restraints that define the position and orientation of the modified side chain relative to the peptide backbone and other side chains. nih.gov These experimental restraints are then used as input for computational molecular modeling to generate a high-resolution 3D structure of the peptide. Furthermore, chemical shift values and scalar coupling constants (e.g., 3JHNHα) provide information on the local electronic environment and backbone dihedral angles (φ), respectively, helping to define secondary structure elements like helices or turns. mdpi.com

| NMR Experiment | Information Provided | Application to Peptides with Nε-isopropyl Lysine |

|---|---|---|

| 1D 1H NMR | Provides a general overview of the proton chemical environments. | Confirms the presence of signals corresponding to the isopropyl group protons. |

| 2D TOCSY | Identifies coupled proton spin systems within each amino acid residue. | Assigns specific proton resonances to the Nε-isopropyl lysine residue. |

| 2D NOESY/ROESY | Identifies protons that are close in space (< 5 Å), regardless of bond connectivity. | Provides distance restraints between the isopropyl group and other parts of the peptide, defining the side chain's conformation and its role in the overall 3D structure. |

| 1H-13C HSQC | Correlates directly bonded protons and carbon atoms. | Aids in the unambiguous assignment of proton and carbon signals, especially for the modified lysine side chain. |

Comparative Analysis with Other Lysine Derivatives in Fmoc Spps

Comparison of Nε-Isopropyl Lysine (B10760008) with Other Nε-Protected Lysine Derivatives in Terms of Synthetic Utility and Orthogonality

Nε-Boc Protection (e.g., Fmoc-Lys(Boc)-OH)

Fmoc-Lys(Boc)-OH is a widely adopted building block in Fmoc SPPS. The tert-butyloxycarbonyl (Boc) group protects the ε-amino group and is stable under the basic conditions (e.g., piperidine (B6355638) in DMF) used for Fmoc removal chempep.comiris-biotech.de. However, it is sensitive to strong acidic conditions, typically trifluoroacetic acid (TFA), which are employed for final peptide cleavage from the resin chempep.com.

Synthetic Utility: Fmoc-Lys(Boc)-OH offers good coupling efficiency and stability during standard Fmoc SPPS cycles chempep.com. Its broad commercial availability and compatibility with automated synthesizers contribute to its high synthetic utility. The main drawback is the requirement for strong acidic conditions for Boc deprotection, which can potentially affect other acid-labile protecting groups or sensitive peptide sequences chempep.com.

Orthogonality: The Boc group is orthogonal to the base-labile Fmoc group, a fundamental requirement for Fmoc SPPS. This allows for the sequential addition of amino acids. However, it is not orthogonal to other acid-labile side-chain protecting groups, as they are often removed simultaneously during the final TFA cleavage step iris-biotech.de.

In contrast to Fmoc-Lys(ipr)-OH, where the isopropyl group's removal conditions are less standardly defined for selective deprotection, Fmoc-Lys(Boc)-OH is characterized by its reliable acid lability. While the isopropyl group might offer different steric or solubility properties, the Boc group's primary advantage remains its established role in standard SPPS protocols, albeit with the limitation of requiring harsher acidic cleavage conditions.

Nε-ivDde Protection (e.g., Fmoc-Lys(ivDde)-OH)

Fmoc-Lys(ivDde)-OH utilizes the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (ivDde) group for ε-amino protection, renowned for its high degree of orthogonality sigmaaldrich-jp.comchempep.comsigmaaldrich.comcem.combachem.com.

Synthetic Utility: The ivDde group exhibits excellent stability under both acidic (TFA) and basic (piperidine) conditions, which are standard for Fmoc removal and final cleavage sigmaaldrich-jp.comchempep.comsigmaaldrich.comcem.com. Its selective removal is achieved using mild nucleophilic reagents, primarily 2% hydrazine (B178648) in DMF or hydroxylamine (B1172632) sigmaaldrich-jp.comchempep.comsigmaaldrich.comcem.combachem.com. This selective deprotection capability is highly valuable for introducing specific modifications, creating branched peptide structures, or performing site-specific conjugations without disturbing other protecting groups or the peptide backbone sigmaaldrich-jp.comchempep.comsigmaaldrich.comcem.com. A potential limitation is that the bulky ivDde group can sometimes introduce steric hindrance during coupling reactions sigmaaldrich-jp.com.

Orthogonality: The ivDde group demonstrates superior orthogonality to Fmoc and common acid-labile protecting groups (e.g., Boc, tBu, Trt) sigmaaldrich-jp.comchempep.comsigmaaldrich.comcem.com. Its unique removal chemistry (hydrazine-labile) provides a distinct chemical handle for selective side-chain functionalization, making it a preferred choice for complex peptide synthesis strategies requiring precise control over modifications sigmaaldrich-jp.comchempep.comsigmaaldrich.comcem.combachem.com.

When compared to this compound, Fmoc-Lys(ivDde)-OH offers a significantly higher level of orthogonality due to its specific deprotection chemistry. The isopropyl group in this compound does not typically provide such a distinct orthogonal cleavage mechanism. The primary utility of ivDde lies in its ability to be selectively removed under mild conditions, enabling a wide range of post-synthetic modifications that are not readily achievable with the isopropyl group.

Nε-Mtt and Nε-Mmt Protection (e.g., Fmoc-Lys(Mtt)-OH, Fmoc-Lys(Mmt)-OH)

The 4-methyltrityl (Mtt) and 4-methoxytrityl (Mmt) groups are acid-labile protecting groups frequently used for the ε-amino protection of lysine chempep.comnih.govnih.goviris-biotech.deiris-biotech.dekohan.com.twrsc.org.

Synthetic Utility: Mtt and Mmt groups are typically removed using mild acidic conditions, such as 1% TFA in DCM or mixtures of DCM, TFA, and triisopropylsilane (B1312306) (TIS) chempep.comnih.govnih.goviris-biotech.dersc.org. Mmt is generally more sensitive to acid than Mtt nih.gov. Their utility stems from their ability to be selectively cleaved under milder acidic conditions compared to Boc, facilitating on-resin modifications chempep.comnih.govnih.goviris-biotech.dersc.org. However, careful control of acid concentration and exposure time is necessary to prevent premature cleavage of other acid-labile groups. The Mtt group, in particular, has been noted to be susceptible to cleavage from the resin during deprotection rsc.org.

Orthogonality: Mtt and Mmt groups are orthogonal to the base-labile Fmoc group and are generally considered orthogonal to other base-labile side-chain protecting groups. Their selective removal by mild acid allows for targeted functionalization of the lysine side chain prior to the final peptide cleavage step chempep.comnih.govnih.goviris-biotech.dersc.org.

In contrast to this compound, which lacks a well-defined orthogonal cleavage strategy based on mild acid lability, Mtt and Mmt groups are specifically employed for their ability to be selectively removed by dilute acids. This facilitates sequential modifications, a capability not typically associated with the isopropyl protecting group.

Nε-Alloc Protection (e.g., Fmoc-Lys(Alloc)-OH)

Fmoc-Lys(Alloc)-OH incorporates the allyloxycarbonyl (Alloc) group, which is selectively removed under neutral conditions using palladium catalysts chempep.comnih.govacs.orgmerel.siiris-biotech.denih.gov.

Synthetic Utility: The Alloc group is stable to both acidic and basic conditions commonly used for Fmoc removal and final cleavage chempep.comnih.govacs.orgmerel.siiris-biotech.de. Its selective deprotection is achieved via palladium(0) catalysis, often in the presence of a scavenger like morpholine (B109124) or PhSiH₃ chempep.comnih.govacs.orgiris-biotech.de. This palladium-catalyzed deprotection is highly specific and generally does not affect other protecting groups or the peptide backbone, making it ideal for complex modifications, cyclizations, and fragment condensations chempep.comnih.govacs.orgmerel.siiris-biotech.denih.gov. Its compatibility with microwave-assisted SPPS further enhances its synthetic utility merel.si.

Orthogonality: The Alloc group exhibits high orthogonality to Fmoc (base-labile), Boc (acid-labile), and many other common side-chain protecting groups. This orthogonality enables precise, stepwise functionalization of the lysine side chain chempep.comnih.govacs.orgmerel.siiris-biotech.denih.gov.

Compared to this compound, the Alloc group offers a unique orthogonal deprotection strategy via transition metal catalysis. The isopropyl group does not possess such a feature. The primary advantage of Alloc lies in its mild and selective removal by palladium catalysis, facilitating advanced synthetic strategies that are not directly applicable to the isopropyl group.

Nε-Azide Protection (e.g., Fmoc-Lys(N3)-OH)

Fmoc-Lys(N₃)-OH introduces an azide (B81097) moiety onto the lysine side chain, providing a valuable handle for bioorthogonal conjugation via click chemistry chempep.comissuu.comsigmaaldrich-jp.comiris-biotech.de.

Synthetic Utility: The azide group is stable under standard Fmoc SPPS conditions, including Fmoc deprotection and final cleavage chempep.comsigmaaldrich-jp.com. Its primary utility is its participation in highly efficient click chemistry reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) chempep.com. This enables precise site-specific conjugation of labels, polymers, or other molecules. The azide can also be reduced to an amine under mild conditions using phosphines, thiols, or Zn/acetic acid sigmaaldrich-jp.com.

Orthogonality: The azide group is orthogonal to Fmoc and most common side-chain protecting groups. Its reactivity is specific to alkynes, and its reduction to an amine represents a distinct chemical transformation, offering a high degree of orthogonality chempep.comsigmaaldrich-jp.com.

In contrast to this compound, the azide group provides a unique functional handle for post-synthetic modification through click chemistry. The isopropyl group's utility is not linked to such specific bioorthogonal reactivity. While the isopropyl group might influence peptide conformation or solubility, the azide group offers a direct route for precise functionalization.

Challenges, Limitations, and Future Research Directions

Addressing Purity Challenges in Fmoc-Lys(Nε-isopropyl)-OH Synthesis and Incorporation into Peptides

The synthesis of Fmoc-Lys(Nε-isopropyl)-OH, like many complex organic molecules, can be subject to challenges related to purity. Typical synthetic routes involve the protection of the α-amino group with the Fmoc moiety and the esterification of the carboxyl group, followed by the introduction of the isopropyl group onto the ε-amino group of lysine (B10760008). While yields can range from 60-85% depending on the specific methodology employed, achieving high purity, often exceeding 98% by HPLC, requires meticulous purification steps . Common impurities may include unreacted starting materials, over-alkylated byproducts, or residual reagents.

When Fmoc-Lys(Nε-isopropyl)-OH is incorporated into peptide chains during solid-phase peptide synthesis (SPPS), its steric bulk can influence coupling efficiency. Compared to standard Fmoc-Lys-OH, the presence of the isopropyl group on the ε-amino nitrogen can lead to slower coupling kinetics or incomplete reactions, particularly in sterically hindered sequences or when using less reactive coupling reagents. This can result in truncated peptides or deletion sequences, necessitating careful optimization of coupling times, reagent equivalents, and the choice of coupling agents to ensure successful incorporation uniurb.it. Ensuring the enantiomeric purity of Fmoc-amino acids, including Fmoc-Lys(Nε-isopropyl)-OH, is also critical, as even small amounts of D-enantiomers can significantly impact the final peptide's quality and yield phenomenex.com.

Mitigation of Side Reactions during Peptide Elongation involving Nε-Isopropyl Lysine

The incorporation of Nε-isopropyl lysine into a growing peptide chain can be associated with specific side reactions that need to be managed. A primary concern is the potential for reduced coupling efficiency due to the steric hindrance imposed by the isopropyl group on the ε-amino nitrogen. This can lead to incomplete peptide bond formation, requiring longer coupling times or increased reagent concentrations, which in turn can exacerbate other potential side reactions uniurb.it.

Development of Novel Synthetic Routes to Access Specific Lysine Isopropylated Derivatives

Ongoing research focuses on developing more efficient and selective synthetic routes to access Fmoc-Lys(Nε-isopropyl)-OH and other Nε-alkylated lysine derivatives. Traditional methods often involve direct alkylation of protected lysine, which can sometimes lead to mixtures of mono- and di-alkylated products or require multiple protection/deprotection steps nih.gov.

Novel approaches are exploring methods such as regioselective Nε-alkylation of lysine derivatives using milder reagents or catalytic systems. Reductive amination with acetone (B3395972) followed by Fmoc protection is one such avenue. Furthermore, chemoenzymatic strategies or the use of highly selective protecting groups are being investigated to improve yields, reduce byproducts, and simplify purification. The development of routes that allow for the synthesis of specific isopropylated lysine derivatives with tailored protecting group strategies is key to expanding their utility in complex peptide synthesis and modification nih.govacs.org.

Emerging Trends in Utilizing Modified Lysine Residues for Peptide and Protein Engineering

The strategic modification of lysine residues, including Nε-isopropylation, is a growing trend in peptide and protein engineering aimed at fine-tuning biological activity, stability, and solubility rsc.orgfrontiersin.org. Nε-alkylation can significantly alter the hydrophobicity of the lysine side chain, influencing peptide aggregation behavior and interaction with biological targets.

These modifications are employed to:

Emerging trends also include the use of these modified residues in the design of peptide-based biomaterials and in the development of more robust peptide therapeutics with improved pharmacokinetic profiles.

Potential Novel Applications in Chemical Biology, Supramolecular Chemistry, and Materials Science

The unique properties conferred by the Nε-isopropyl group open avenues for novel applications across various scientific disciplines.

The continued exploration of synthetic methodologies and a deeper understanding of how Nε-isopropyl modifications impact peptide and protein behavior will be key to unlocking the full potential of Fmoc-Lys(Nε-isopropyl)-OH and related derivatives in these advanced fields.

Q & A

Q. What are the standard protocols for incorporating Fmoc-Lys(ipr)-OH into solid-phase peptide synthesis (SPPS)?

this compound is typically used in SPPS to introduce isopropyl-protected lysine residues. The process involves sequential coupling cycles:

- Deprotection : Remove the Fmoc group using 20% piperidine in DMF.

- Coupling : Activate this compound with coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma) in DMF, followed by reaction with the resin-bound peptide.

- Washing : Use DMF and dichloromethane (DCM) to remove excess reagents . Monitoring coupling efficiency via Kaiser tests or HPLC ensures successful incorporation .

Q. How should this compound be stored to maintain stability during experiments?

Store the compound at -20°C under inert conditions (argon or nitrogen) to prevent moisture absorption and degradation. Pre-dissolve in anhydrous DMF or NMP for immediate use. Avoid repeated freeze-thaw cycles, as this may reduce reactivity .

Q. What analytical methods are recommended for verifying the purity of this compound post-synthesis?

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>98% is ideal).

- Mass spectrometry (MS) : Confirm molecular weight via MALDI-TOF or ESI-MS.

- NMR : Validate structural integrity using H and C NMR, focusing on Fmoc and isopropyl group signals .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in sterically hindered peptide sequences?

Steric hindrance from adjacent bulky residues (e.g., Trp, Arg) can reduce coupling efficiency. Mitigation strategies include:

- Extended coupling times : Increase reaction duration to 2–4 hours.

- Double coupling : Repeat the coupling step with fresh reagents.

- Microwave-assisted synthesis : Apply controlled heating (50–60°C) to enhance reaction kinetics . Post-coupling, use FT-IR to verify amide bond formation (disappearance of the Fmoc carbonyl peak at ~1,710 cm) .

Q. What strategies resolve side reactions during this compound incorporation, such as racemization or incomplete deprotection?

- Racemization : Minimize by using low-basicity activators (e.g., Oxyma instead of HOBt) and maintaining temperatures <25°C during coupling .

- Incomplete deprotection : Employ a two-step piperidine treatment (20% in DMF, 2 × 5 minutes) to ensure full Fmoc removal. Verify via UV monitoring at 301 nm . For persistent issues, consider substituting this compound with orthogonally protected analogs (e.g., Alloc or Dde) for selective deprotection .

Q. How does the isopropyl group in this compound influence peptide solubility and aggregation behavior?

The hydrophobic isopropyl group reduces aqueous solubility, which can promote aggregation in aqueous buffers. To address this:

Q. What are the implications of using this compound in branched or cyclic peptide design?

The isopropyl group enables site-specific modifications (e.g., PEGylation or biotinylation) post-synthesis. For branched peptides:

- Use orthogonal protection (e.g., Alloc on lysine) to selectively deprotect and functionalize specific residues .

- For cyclization, employ on-resin click chemistry (e.g., CuAAC) after deprotection . Structural validation via X-ray crystallography or cryo-EM is critical for confirming branching topology .

Methodological Considerations

Q. How to design experiments comparing this compound with other lysine derivatives (e.g., Fmoc-Lys(Boc)-OH)?

- Controlled synthesis : Prepare identical peptide sequences with varying lysine derivatives.

- Comparative metrics : Assess coupling efficiency (via HPLC), solubility (turbidity assays), and thermal stability (DSC).

- Functional assays : Evaluate biological activity (e.g., receptor binding) to correlate structure-function relationships .

Q. What computational tools predict the impact of this compound modifications on peptide conformation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.